5-Azido-1,2,3-trifluorobenzene
Overview
Description
5-Azido-1,2,3-trifluorobenzene: is an organic compound with the molecular formula C6H2F3N3 and a molecular weight of 173.1 g/mol . This compound is characterized by the presence of three fluorine atoms and an azido group attached to a benzene ring. The azido group is known for its high reactivity, making this compound useful in various chemical reactions and applications.
Mechanism of Action
Target of Action
Azido compounds are generally reactive and can interact with a variety of biological targets. They are often used in the synthesis of pharmaceuticals and other bioactive compounds .
Mode of Action
The azido group is highly reactive, which allows it to participate in various chemical reactions. For instance, azido compounds can undergo click reactions, a type of chemical reaction used in bioconjugation .
Biochemical Pathways
Azido compounds can potentially interfere with various biochemical processes due to their reactivity .
Result of Action
Azido compounds can potentially cause cellular damage due to their reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the diazotization of an amino precursor followed by azidation using sodium azide . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the azido group.
Industrial Production Methods: Industrial production of 5-Azido-1,2,3-trifluorobenzene may involve large-scale diazotization and azidation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Azido-1,2,3-trifluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen or phosphines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, solvents like dimethylformamide (DMF), and moderate temperatures.
Cycloaddition: Alkynes, copper catalysts, and solvents like tetrahydrofuran (THF).
Reduction: Hydrogen gas, palladium catalysts, or phosphines.
Major Products Formed:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
5-Azido-1,2,3-trifluorobenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in click chemistry.
Biology: Employed in bioconjugation techniques for labeling biomolecules and studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Comparison with Similar Compounds
- 5-Azido-1,2,4-trifluorobenzene
- 5-Azido-1,3,5-trifluorobenzene
- 5-Azido-2,3,4-trifluorobenzene
Comparison: 5-Azido-1,2,3-trifluorobenzene is unique due to the specific positioning of the fluorine atoms and the azido group on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to other azido-fluorobenzene derivatives, this compound may exhibit different reactivity patterns and stability, making it suitable for specific applications in chemical synthesis and materials science .
Properties
IUPAC Name |
5-azido-1,2,3-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3N3/c7-4-1-3(11-12-10)2-5(8)6(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLCBNYUWMFGLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342016-86-7 | |
Record name | 5-azido-1,2,3-trifluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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